

An In-Depth Technical Guide to ICI-63197 (CAS Number: 27277-00-5)

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Compound of Interest

Compound Name: ICI-63197

Cat. No.: B1662591

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phosphodiesterase inhibitor **ICI-63197**, also known as 2-amino-6-methyl-4-propyl-[1][2][3]triazolo[1,5-a]pyrimidin-5(4H)-one. This document consolidates available data on its chemical properties, synthesis, mechanism of action, and key experimental findings to support ongoing research and development efforts.

Chemical and Physical Properties

ICI-63197 is a triazolopyrimidine compound with a well-defined chemical structure. Its key properties are summarized in the table below, providing essential information for experimental design and formulation.

Property	Value
CAS Number	27277-00-5
Molecular Formula	C ₉ H ₁₃ N ₅ O
Molecular Weight	207.23 g/mol
Appearance	White solid
Melting Point	161.8-163 °C
Solubility	DMSO: 13 mg/mL
pKa	2.96 ± 0.40 (Predicted)
LogP	0.49 (at 20°C)

Synthesis Protocol

The synthesis of **ICI-63197** can be achieved through the alkylation of 2-amino-6-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-5-one with bromopropane. A detailed protocol is as follows:

Materials:

- 2-amino-6-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-5-one
- Bromopropane
- Triethylamine
- Chloroform
- Ethyl acetate
- Water

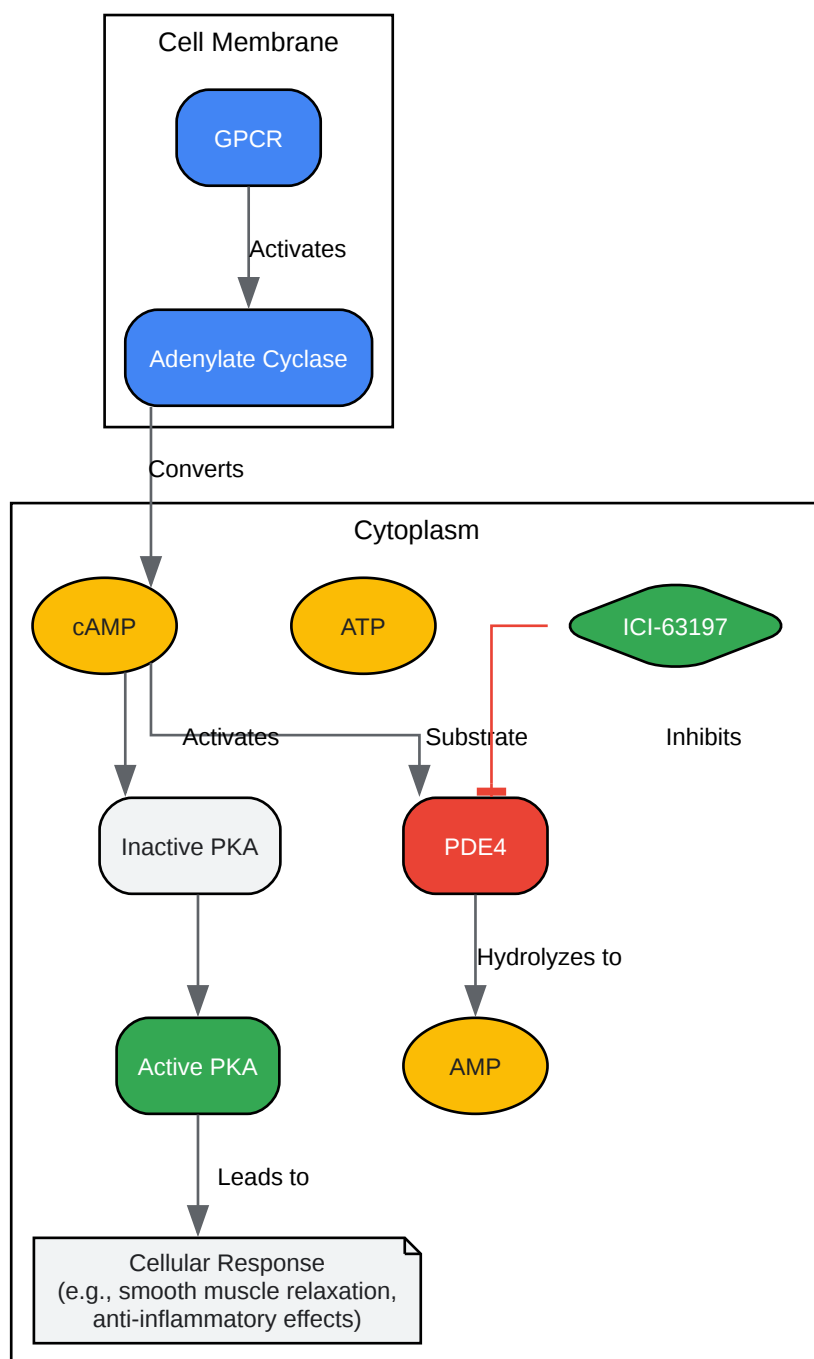
Procedure:

- To a reaction vessel, add 2-amino-6-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-5-one (1 mole), bromopropane (1.5 moles), triethylamine (1 mole), and chloroform (900 mL).

- Heat the reaction mixture to 65°C and maintain this temperature for 6 hours. Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is less than 0.5%.
- Upon completion, recover the chloroform by distillation at 50°C.
- To the residue, add ethyl acetate (830 mL) and water (330 mL) and stir to separate the organic phase.
- Distill off approximately 500 mL of ethyl acetate to concentrate the solution and induce crystallization.
- Collect the crystals by filtration and wash with water until the washings are neutral.
- Dry the final product to a constant weight at 70°C to yield 2-amino-6-methyl-4-propyl-[1][2][3]triazolo[1,5-a]pyrimidin-5(4H)-one.[2]

Mechanism of Action and Signaling Pathway

ICI-63197 functions as a phosphodiesterase (PDE) inhibitor with selectivity for PDE3 and PDE4.[1][4] Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways. By inhibiting PDE3 and PDE4, **ICI-63197** increases intracellular cAMP levels. This elevation in cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream target proteins, modulating a range of cellular responses.



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Figure 1: Signaling pathway of **ICI-63197** as a PDE4 inhibitor.

Pharmacological Data

The primary pharmacological activity of **ICI-63197** is the inhibition of phosphodiesterases. The available quantitative data on its inhibitory activity is presented below.

Target	Inhibition Constant (Ki)
PDE1	487 μ M ^[1]
PDE2	>1000 μ M ^[1]
PDE3	9 μ M ^[1]
PDE4	10 μ M ^[1]

Note: A comprehensive selectivity panel with IC50 values against a broader range of PDE isoforms is not currently available in the public domain.

Preclinical In Vivo Studies

Preclinical studies in animal models have demonstrated the potential therapeutic effects of **ICI-63197**, particularly in the areas of antidepressant and anti-bronchoconstrictor activity.

Antidepressant Activity

In a key study, **ICI-63197** was shown to dose-dependently antagonize reserpine-induced hypothermia in mice when administered intraperitoneally at doses ranging from 0.48 to 29.9 μ mol/kg.^[1] This is a widely used preclinical screen for antidepressant compounds.

Anti-Bronchoconstrictor Activity

ICI-63197 has been shown to inhibit acetylcholine-induced bronchospasm in isolated guinea pig lungs. This suggests a potential role in respiratory conditions characterized by airway constriction.

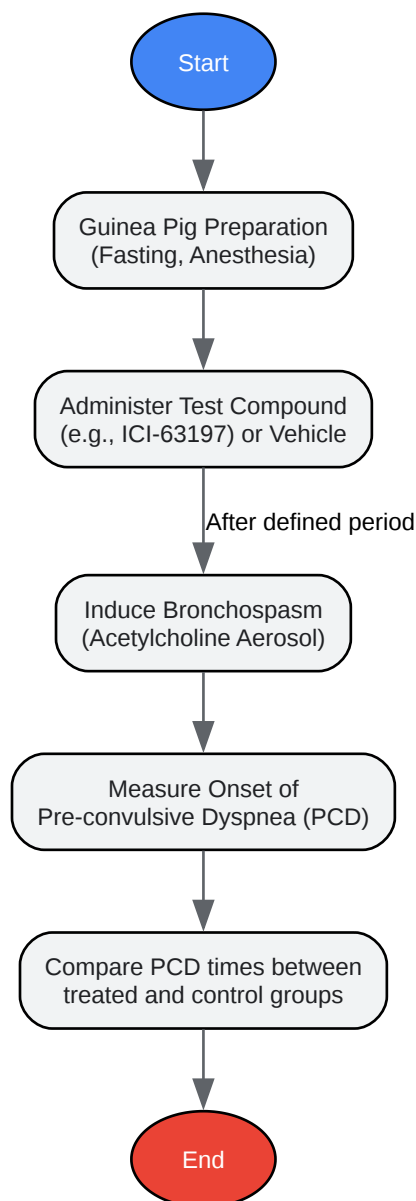
Note: Specific in vivo pharmacokinetic (ADME) and toxicology (e.g., LD50) data for **ICI-63197** are not currently available in the public domain.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate the replication and extension of these findings.

Acetylcholine-Induced Bronchospasm in Guinea Pigs

This protocol outlines the procedure to assess the anti-bronchoconstrictor effects of a test compound against acetylcholine-induced bronchospasm.



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Figure 2: Experimental workflow for acetylcholine-induced bronchospasm.

Materials:

- Male Hartley guinea pigs (300-400 g)
- Acetylcholine chloride

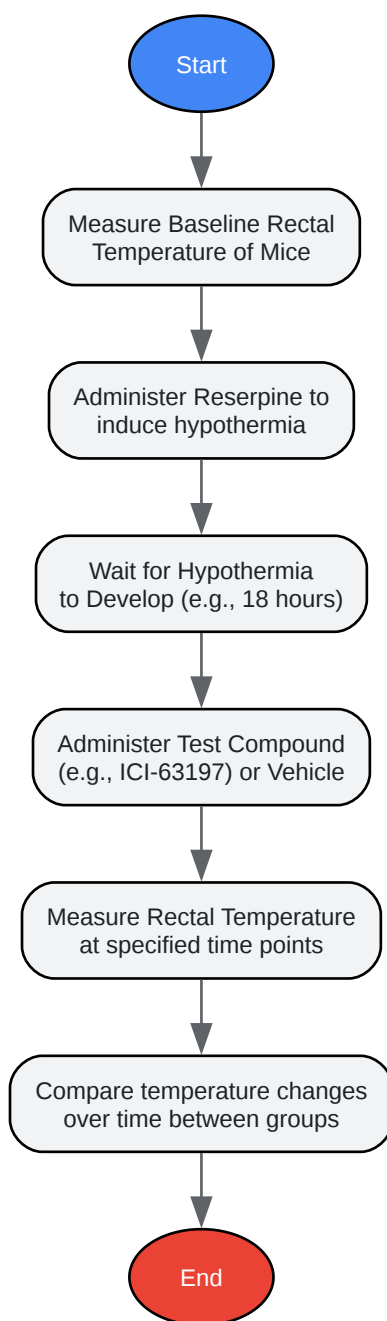
- Test compound (**ICI-63197**)
- Vehicle for test compound
- Saline solution (0.9% NaCl)
- Aerosol delivery system (nebulizer and exposure chamber)
- Stopwatch

Procedure:

- Fast guinea pigs for 12 hours prior to the experiment, with free access to water.
- Divide the animals into control and test groups.
- Administer the test compound (**ICI-63197**) or its vehicle to the respective groups via the desired route (e.g., intraperitoneal).
- After a predetermined time (e.g., 30 minutes), place each animal individually into the exposure chamber.
- Expose the animal to an aerosol of 1% acetylcholine chloride in saline solution generated by a nebulizer.
- Record the time from the start of exposure to the onset of pre-convulsive dyspnea (PCD), characterized by signs of respiratory distress.
- Immediately remove the animal from the chamber upon observing PCD and place it in fresh air to recover.
- Compare the mean PCD times between the control and test groups to determine the protective effect of the test compound.

Reserpine-Induced Hypothermia Antagonism in Mice

This protocol is used to evaluate the potential antidepressant activity of a compound by assessing its ability to reverse reserpine-induced hypothermia.



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Figure 3: Experimental workflow for reserpine-induced hypothermia antagonism.

Materials:

- Male Swiss albino mice (20-25 g)
- Reserpine

- Test compound (**ICI-63197**)
- Vehicle for test compound and reserpine
- Digital rectal thermometer for small rodents

Procedure:

- House the mice in a temperature-controlled environment (e.g., $22 \pm 1^\circ\text{C}$) for at least 24 hours before the experiment.
- Measure the baseline rectal temperature of each mouse.
- Administer reserpine (e.g., 2 mg/kg, intraperitoneally) to all animals except for a saline control group.
- After 18 hours, measure the rectal temperature to confirm the induction of hypothermia.
- Administer the test compound (**ICI-63197**) or its vehicle to the reserpinized mice.
- Measure the rectal temperature at various time points after the administration of the test compound (e.g., 30, 60, 90, and 120 minutes).
- Calculate the change in rectal temperature from the post-reserpine baseline for each animal.
- Compare the temperature changes between the test and vehicle-treated groups to determine the antagonistic effect of the test compound on reserpine-induced hypothermia.[5][6]

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